molecular formula C9H13N3O3S B1611254 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 76360-92-4

4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1611254
CAS RN: 76360-92-4
M. Wt: 243.29 g/mol
InChI Key: IHDKWMIOWSKVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (ME-AMT) is a synthetic compound with potential pharmaceutical applications. It is a pyrimidine derivative that has been studied for its effects on various biological systems. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated.

Mechanism Of Action

The mechanism of action of 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in cellular processes. It has also been proposed that 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid may interact with cell membrane receptors, leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has also been shown to have anti-inflammatory effects and to modulate the immune response. In addition, the compound has been shown to have vasodilatory effects and to improve cardiovascular function.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid in lab experiments is its high purity and stability. The compound can be synthesized with good yield and purity, allowing for accurate and reproducible results. However, one limitation of using 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid. One area of interest is its potential as an anticancer agent. Studies have shown that 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has cytotoxic effects on cancer cells, and further research could explore its use as a cancer treatment. Another potential direction is its use as a treatment for bacterial infections. 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has been shown to have antimicrobial effects, and further research could investigate its use as an antibiotic. Additionally, research could explore the compound's effects on other biological systems, such as the endocrine system and reproductive system.

Scientific Research Applications

4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has been studied for its potential use in various fields of scientific research. It has been investigated for its effects on the central nervous system, cardiovascular system, and immune system. Studies have also explored its potential as an anticancer agent and as a treatment for bacterial infections.

properties

IUPAC Name

4-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-15-4-3-10-7-6(8(13)14)5-11-9(12-7)16-2/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDKWMIOWSKVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC=C1C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509780
Record name 4-[(2-Methoxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

CAS RN

76360-92-4
Record name 4-[(2-Methoxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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